2,4,6-Tri(4-pyridyl)-1,3,5-triazine
Overview
Description
2,4,6-Tri(4-pyridyl)-1,3,5-triazine is a multifaceted compound known for its ability to form complexes with transition metals. This property makes it a subject of interest in the field of coordination chemistry and materials science, among others.
Synthesis Analysis
This compound is synthesized from 4-cyanopyridine through both cationic and anionic mechanisms. The synthesis process is crucial for forming its unique structure that allows complexation with metal ions, such as transition metal chlorides in solvents like toluene or benzene (Biedermann & Wichmann, 1974).
Molecular Structure Analysis
The molecular structure of 2,4,6-tri(4-pyridyl)-1,3,5-triazine has been extensively studied, revealing its ability to coordinate with metals. This coordination occurs through the nitrogen atoms present in the pyridyl and triazine rings, leading to a wide range of structural motifs and complex geometries (Therrien, 2011).
Chemical Reactions and Properties
The compound's reactivity with metal ions results in various complexes that have been analyzed through IR spectra, magnetic and electrical conductivity measurements. These studies help understand the electronic and structural properties of the complexes formed (Biedermann & Wichmann, 1974).
Physical Properties Analysis
Physical properties such as crystallization behavior and the formation of polymorphs have been documented. For example, different crystallization conditions lead to polymorphs with distinct physical properties, including density and melting points, which can affect their mechanical behavior and intermolecular interactions (Yuan, Xing, & Pan, 2019).
Chemical Properties Analysis
The chemical properties of 2,4,6-tri(4-pyridyl)-1,3,5-triazine, particularly its ability to form complexes with different metals, highlight its significance in the synthesis of coordination polymers and networks. These complexes exhibit a variety of functionalities, including luminescent properties and potential applications in materials science (Therrien, 2011).
Scientific Research Applications
Coordination Chemistry and Complex Formation
2,4,6-Tri(4-pyridyl)-1,3,5-triazine demonstrates a rich coordination chemistry, especially with transition metals and lanthanides. These compounds form various complexes, which are used in luminescent materials, coordination polymers, networks, and the synthesis of discrete metalla-assemblies. The structural versatility of 2,4,6-tri(pyridyl)-1,3,5-triazine is central to its utility in these applications (Therrien, 2011).
Crystal Structure and Molecular Interactions
The molecular structure and crystallization of 2,4,6-tri(4-pyridyl)-1,3,5-triazine isomers have been deeply studied. The spatial arrangement of the pyridyl and triazine rings significantly influences the crystal structure and intermolecular interactions, essential for understanding the chemical behavior and potential applications of these molecules in various fields (Janczak et al., 2003).
Synthesis and Complex Behavior
The synthetic routes and complex behavior of 2,4,6-Tri(4-pyridyl)-1,3,5-triazine with different transition metal chlorides have been explored, providing valuable insights into its chemical properties and potential applications in catalysis and material science (Biedermann & Wichmann, 1974).
Innovative Synthetic Approaches
There have been innovative approaches in the synthesis of pyridyl-substituted 1,3,5-triazines, showcasing the compound's versatility and potential for a variety of applications, including material science and molecular chemistry (Le Falher et al., 2014).
Safety And Hazards
properties
IUPAC Name |
2,4,6-tripyridin-4-yl-1,3,5-triazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N6/c1-7-19-8-2-13(1)16-22-17(14-3-9-20-10-4-14)24-18(23-16)15-5-11-21-12-6-15/h1-12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBMYFVSIIYILRH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=NC(=NC(=N2)C3=CC=NC=C3)C4=CC=NC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30195150 | |
Record name | 2,4,6-Tri(4-pyridinyl)-1,3,5-triazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30195150 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,6-Tri(4-pyridyl)-1,3,5-triazine | |
CAS RN |
42333-78-8 | |
Record name | 2,4,6-Tri(4-pyridinyl)-1,3,5-triazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042333788 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 42333-78-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=250957 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,4,6-Tri(4-pyridinyl)-1,3,5-triazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30195150 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4,6-Tri(4-pyridinyl)-1,3,5-triazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,4,6-TRI(4-PYRIDINYL)-1,3,5-TRIAZINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C77ZP73CEE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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